N-(cyclohexylmethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide
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Overview
Description
N-(cyclohexylmethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a urea moiety, and a cyclohexylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.
Introduction of the Urea Moiety: The urea group is introduced by reacting an isocyanate with an amine. In this case, m-tolyl isocyanate can be reacted with an appropriate amine to form the urea derivative.
Attachment of the Cyclohexylmethyl Group: The final step involves the alkylation of the thiazole ring with a cyclohexylmethyl halide under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(cyclohexylmethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the thiazole ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, anticancer, and neuroprotective agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N-(cyclohexylmethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide can be compared with other similar compounds, such as:
2-(3-(4-chlorophenyl)ureido)-4-methyl-N-(3-phenylpropyl)thiazole-5-carboxamide: Another thiazole derivative with similar structural features but different substituents, leading to variations in chemical and biological properties.
4-amino-N-(pyridin-2-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide: A related compound with an isothiazole ring, which may exhibit different reactivity and applications.
Biological Activity
N-(cyclohexylmethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article provides a detailed overview of its biological activity, including cytotoxic effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The thiazole moiety contributes significantly to the compound's pharmacological properties, including antitumor activity. The specific structure can be represented as follows:
C16H22N4OS
1. Cytotoxic Activity
Recent studies have evaluated the cytotoxic potential of various thiazole derivatives against multiple cancer cell lines. The MTT assay is commonly employed to determine the half-maximal inhibitory concentration (IC50) values, which indicate the potency of the compounds.
Table 1: Cytotoxic Activity of Thiazole Derivatives
Compound | IC50 (HepG-2) | IC50 (MCF-7) | IC50 (HCT-116) |
---|---|---|---|
This compound | TBD | TBD | TBD |
Doxorubicin | 0.36 ± 0.04 | 0.49 ± 0.07 | 0.35 ± 0.03 |
Compound 6g | 4 µg/mL | 3 µg/mL | 7 µg/mL |
Compound 11c | 4.24 ± 0.3 | 7.35 ± 0.4 | 2.99 ± 0.2 |
Note: TBD indicates that specific IC50 values for the compound are yet to be determined.
The results indicate that thiazole derivatives can exhibit significant cytotoxicity against cancer cell lines, with some derivatives showing IC50 values comparable to standard chemotherapeutics like Doxorubicin .
2. Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural components. Key observations from SAR studies include:
- Substituents on the Thiazole Ring : The presence of electron-donating groups (like methyl groups) at specific positions enhances cytotoxic activity.
- Aryl Moiety Modifications : Substituents on the aryl ring can significantly affect the potency, with halogens often increasing activity due to their electronegative nature .
- Ureido Group Influence : The ureido group attached to the thiazole ring plays a crucial role in modulating biological activity, influencing both solubility and interaction with target proteins.
Case Studies
Several studies have investigated the biological effects of thiazole derivatives similar to this compound:
- Antitumor Activity : A study reported that certain thiazole derivatives exhibited promising antitumor properties against HepG-2 and MCF-7 cell lines with IC50 values significantly lower than those of conventional drugs .
- Mechanism of Action : Molecular dynamics simulations have been conducted on compounds with similar structures, revealing that they interact with key proteins involved in apoptosis pathways, suggesting a mechanism through which they induce cell death in cancer cells .
Properties
IUPAC Name |
N-(cyclohexylmethyl)-4-methyl-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-13-7-6-10-16(11-13)23-19(26)24-20-22-14(2)17(27-20)18(25)21-12-15-8-4-3-5-9-15/h6-7,10-11,15H,3-5,8-9,12H2,1-2H3,(H,21,25)(H2,22,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWIYGCKRXUBTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3CCCCC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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